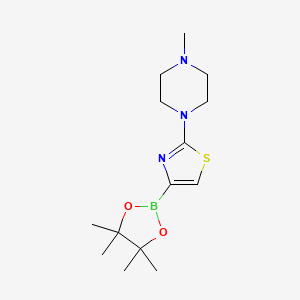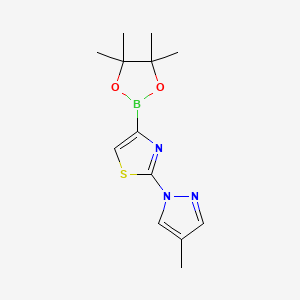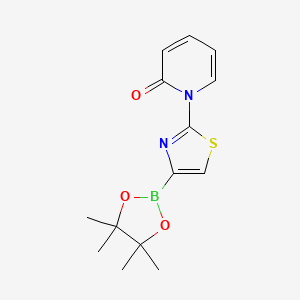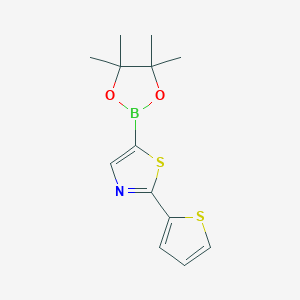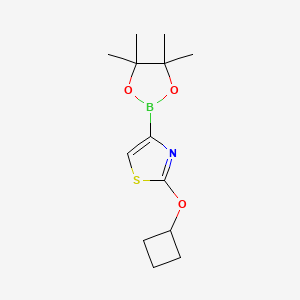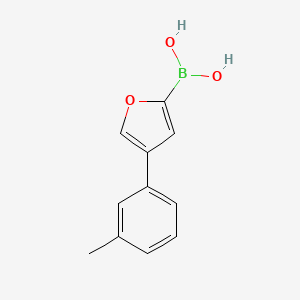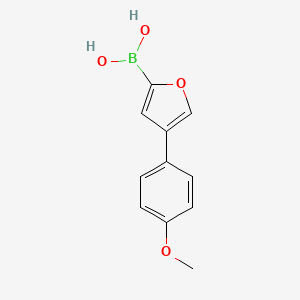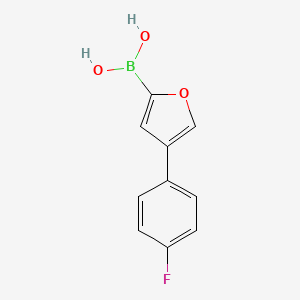
4-(4-Fluorophenyl)furan-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)furan-2-boronic acid, also known as 4-FPF2BA, is an organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound due to its ability to form stable complexes with a range of different molecules. It has been used for synthesizing new materials, as a catalyst in organic synthesis, and in the study of enzyme mechanisms. In
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)furan-2-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a ligand in the synthesis of new materials, and in the study of enzyme mechanisms. It has also been used in the synthesis of pharmaceutical compounds, such as antibiotics, antifungals, and antivirals.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)furan-2-boronic acid is based on its ability to form stable complexes with a range of different molecules. It acts as a catalyst in organic synthesis reactions, allowing for the formation of new molecules. It also acts as a ligand in the synthesis of new materials, allowing for the formation of more stable complexes with other molecules. In the study of enzyme mechanisms, this compound acts as an inhibitor, blocking the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a range of effects on cells in laboratory experiments. It has been shown to inhibit the activity of certain enzymes, and it has been shown to act as an antioxidant and anti-inflammatory agent. In addition, it has been shown to have some anti-cancer effects in laboratory experiments.
Advantages and Limitations for Laboratory Experiments
The advantages of using this compound in laboratory experiments include its high yield, its ability to form stable complexes with a range of different molecules, and its ability to act as a catalyst in organic synthesis reactions. The limitations of using this compound in laboratory experiments include its potential toxicity and its potential to cause adverse effects in humans.
Zukünftige Richtungen
The potential future directions for 4-(4-Fluorophenyl)furan-2-boronic acid include further research into its biochemical and physiological effects, its potential applications in pharmaceuticals, and its potential applications in the synthesis of new materials. Additionally, further research into its mechanism of action and its potential toxicity is needed. Finally, research into its potential applications in biotechnology and its potential to be used as a therapeutic agent should also be explored.
Synthesemethoden
4-(4-Fluorophenyl)furan-2-boronic acid is synthesized through a two-step process. The first step involves the synthesis of 4-fluorophenylboronic acid, which is achieved by reacting 4-fluorophenol with boron trifluoride in an inert atmosphere. The second step involves the reaction of 4-fluorophenylboronic acid with furan-2-boronic acid. This reaction is usually carried out using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction yields the desired product, this compound, in high yields.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO3/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDCLIKCWQPVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=C(C=C2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

